Suriclone

Description

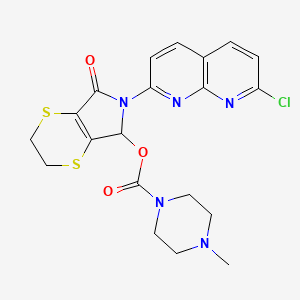

Structure

3D Structure

Properties

CAS No. |

53813-83-5 |

|---|---|

Molecular Formula |

C20H20ClN5O3S2 |

Molecular Weight |

478.0 g/mol |

IUPAC Name |

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3 |

InChI Key |

RMXOUBDDDQUBKD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |

Appearance |

Solid powder |

Other CAS No. |

53813-83-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate 6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate RP 31264 RP-3124 RP-31264 suriclone |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacodynamics of Suriclone: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suriclone, a member of the cyclopyrrolone class of compounds, is an anxiolytic agent that exerts its therapeutic effects through the modulation of the central nervous system. Unlike benzodiazepines, with which it shares a similar pharmacological profile, this compound possesses a distinct chemical structure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

This compound functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It binds to a site on the receptor complex that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, producing anxiolytic and sedative properties. While this compound binds to the benzodiazepine (B76468) site on the GABA-A receptor, evidence suggests that the interaction may differ from that of classical benzodiazepines, potentially involving a distinct binding pocket or inducing a different conformational change in the receptor.[1]

Quantitative Pharmacodynamic Data

The binding affinity of this compound for the GABA-A receptor has been characterized in various preclinical studies. The following tables summarize the available quantitative data. It is important to note that while this compound exhibits high affinity for the benzodiazepine binding site, detailed affinity data for specific GABA-A receptor α-subunit subtypes are limited in publicly available literature.

Table 1: this compound Binding Affinities

| Parameter | Value | Species | Brain Region/Preparation | Radioligand | Reference |

| IC₅₀ | 1.1 nM | Mouse | Cerebral Cortical Membranes | [³H]Flumazenil | [2] |

| K_d | 0.44 ± 0.03 nM | Rat | Hippocampus | [³H]this compound | |

| K_d | 0.53 ± 0.12 nM | Rat | Cerebellum | [³H]this compound |

Table 2: Comparative IC₅₀ Values of Cyclopyrrolones

| Compound | IC₅₀ (nM) | Species | Brain Region/Preparation | Radioligand | Reference |

| This compound | 1.1 | Mouse | Cerebral Cortical Membranes | [³H]Flumazenil | [2] |

| Zopiclone | 35.8 | Mouse | Cerebral Cortical Membranes | [³H]Flumazenil | [2] |

Note: The study in mouse cerebral cortical and cerebellar membranes indicated that this compound does not discriminate between putative type I and type II benzodiazepine receptors, suggesting a lack of significant selectivity between α1 and other α subunits.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections provide representative protocols for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor using [³H]flunitrazepam.

Materials:

-

Tissue Preparation: Whole brains (excluding cerebellum) from male Wistar rats.

-

Buffer: Na-K phosphate (B84403) buffer (pH 7.4).

-

Radioligand: [³H]Flunitrazepam (specific activity ~80 Ci/mmol).

-

Non-specific Binding Control: Diazepam (10 µM).

-

Test Compound: this compound, serially diluted.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.

-

Assay Incubation: In a final volume of 500 µL, incubate 100 µg of membrane protein with 1 nM [³H]flunitrazepam and varying concentrations of this compound for 60 minutes at 25°C. For determining non-specific binding, incubate the membranes with [³H]flunitrazepam in the presence of 10 µM diazepam.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Voltage Clamp

This protocol outlines a representative method for assessing the modulatory effects of this compound on GABA-A receptor function in a heterologous expression system, such as Xenopus oocytes or HEK293 cells, using the two-electrode voltage-clamp or whole-cell patch-clamp technique, respectively.

Materials:

-

Cells: Xenopus oocytes or HEK293 cells expressing recombinant human GABA-A receptors (e.g., α1β2γ2).

-

External Solution (for HEK293 cells): Containing (in mM): 137 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (for HEK293 cells): Containing (in mM): 140 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.2 with CsOH.

-

Agonist: GABA.

-

Modulator: this compound.

-

Electrophysiology Rig: Patch-clamp amplifier, micromanipulators, perfusion system.

Procedure:

-

Cell Preparation: Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs. For Xenopus oocytes, inject the cRNAs of the subunits.

-

Recording: Establish a whole-cell patch-clamp or two-electrode voltage-clamp configuration. Hold the membrane potential at -60 mV.

-

GABA Application: Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current response.

-

This compound Co-application: After the baseline response is stable, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition: Record the GABA-evoked currents in the absence and presence of this compound.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the potentiation of the GABA response by this compound as a percentage increase over the baseline current. Determine the EC₅₀ for this compound's potentiation effect by fitting the concentration-response data to a sigmoidal function.

Behavioral Assay: Geller-Seifter Conflict Test

The Geller-Seifter conflict test is a widely used animal model to assess the anxiolytic properties of drugs.

Apparatus:

-

Operant conditioning chambers equipped with a lever, a food dispenser, a grid floor for delivering mild foot shocks, and a tone generator.

Procedure:

-

Training: Food-deprived rats are trained to press a lever for a food reward on a variable-interval (VI) schedule.

-

Conflict Introduction: Once a stable response rate is established, a conflict component is introduced. This consists of a fixed-ratio (FR) schedule where every lever press is rewarded with food but is also paired with a mild, brief electric shock to the feet. This punished period is signaled by an auditory cue (tone). The VI schedule (unpunished) and the FR schedule (punished) are presented alternately during the session.

-

Drug Administration: Administer this compound (or vehicle control) intraperitoneally at various doses before the test session.

-

Testing: Place the rats in the operant chambers and record the number of lever presses during both the unpunished (VI) and punished (FR) periods.

-

Data Analysis: Anxiolytic compounds, like this compound, are expected to increase the number of lever presses during the punished periods, indicating an "anti-conflict" effect, with minimal or no effect on the unpunished responding at anxiolytic doses.

Mandatory Visualizations

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

Caption: Signaling pathway of this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

References

An In-Depth Technical Guide to the Chemical Synthesis of Suriclone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suriclone is a cyclopyrrolone derivative that acts as a partial agonist at the GABA-A receptor, exhibiting anxiolytic properties. Its chemical structure, [6-(7-chloro-1,8-naphthyridin-2-yl)-7-oxo-2,3,6,7-tetrahydro-5H-1,4-dithiino[2,3-c]pyrrol-5-yl]-N-methylpiperazine-1-carboxamide, presents a unique synthetic challenge. This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for this compound, based on established synthetic methodologies for its core heterocyclic components. Detailed experimental protocols for key steps are provided, along with a summary of relevant quantitative data.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of two key intermediates: 2-amino-7-chloro-1,8-naphthyridine and 4-methylpiperazine-1-carbonyl chloride. These intermediates are then coupled to form the final this compound molecule. The overall synthetic scheme is depicted below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine

1.1: Synthesis of 2,7-Dihydroxy-1,8-naphthyridine

A mixture of 2,6-diaminopyridine and diethyl malonate is heated, typically in the presence of a base such as sodium ethoxide, in a high-boiling solvent like diphenyl ether. The reaction mixture is heated to reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration.

1.2: Chlorination of 2,7-Dihydroxy-1,8-naphthyridine

2,7-Dihydroxy-1,8-naphthyridine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is refluxed for several hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base, such as sodium carbonate, to precipitate the 2,7-dichloro-1,8-naphthyridine. The crude product is then purified by recrystallization.

Step 2: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine

2,7-Dichloro-1,8-naphthyridine is subjected to a nucleophilic aromatic substitution reaction with ammonia (B1221849). This is typically carried out by heating the dichloro-naphthyridine in a solution of ammonia in a suitable solvent, such as ethanol, in a sealed vessel at elevated temperatures. The reaction selectively replaces one of the chlorine atoms with an amino group to yield 2-amino-7-chloro-1,8-naphthyridine. The product can be isolated by cooling the reaction mixture and collecting the precipitate, which can be further purified by recrystallization.

A detailed experimental protocol for a similar transformation is provided in the literature for the synthesis of 2-amino-7-chloro-1,8-naphthyridine from 2-amino-7-hydroxy-1,8-naphthyridine. In this procedure, 2-amino-7-hydroxy-1,8-naphthyridine is refluxed with phosphorus oxychloride (POCl₃) for 4 hours. After distillation of excess POCl₃, the mixture is poured into ice water and neutralized with sodium carbonate to yield the product.[1]

Step 3: Synthesis of 4-Methylpiperazine-1-carbonyl chloride

1-Methylpiperazine is reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like toluene (B28343) or dichloromethane (B109758) at a low temperature (typically 0-5 °C) to minimize side reactions. The reaction is usually carried out in the presence of a base to neutralize the HCl generated. After the reaction is complete, the product, 4-methylpiperazine-1-carbonyl chloride, can be isolated. It is often used in the subsequent step without extensive purification.

Step 4: Synthesis of this compound (Coupling Reaction)

2-Amino-7-chloro-1,8-naphthyridine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). A base, for instance, sodium hydride or a non-nucleophilic amine like triethylamine, is added to the solution. To this mixture, a solution of 4-methylpiperazine-1-carbonyl chloride in the same solvent is added dropwise at a controlled temperature, often at room temperature or slightly below. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Data Presentation

| Step | Product | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |

| 1.1 | 2,7-Dihydroxy-1,8-naphthyridine | 2,6-Diaminopyridine, Diethyl malonate | Sodium ethoxide, Diphenyl ether | - | >300 |

| 1.2 | 2,7-Dichloro-1,8-naphthyridine | 2,7-Dihydroxy-1,8-naphthyridine | POCl₃, N,N-dimethylaniline | - | - |

| 2 | 2-Amino-7-chloro-1,8-naphthyridine | 2,7-Dichloro-1,8-naphthyridine | Ammonia, Ethanol | 60 (from 2-amino-7-hydroxy-1,8-naphthyridine)[1] | 170[1] |

| 3 | 4-Methylpiperazine-1-carbonyl chloride | 1-Methylpiperazine | Phosgene (or triphosgene) | - | - |

| 4 | This compound | 2-Amino-7-chloro-1,8-naphthyridine, 4-Methylpiperazine-1-carbonyl chloride | Base (e.g., NaH), Aprotic solvent (e.g., THF) | - | - |

Note: Yields and melting points are highly dependent on the specific reaction conditions and purification methods and may vary.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key transformations and the general laboratory workflow for the synthesis of this compound.

Caption: Synthesis of the 1,8-naphthyridine (B1210474) core.

Caption: Experimental workflow for the final coupling step.

References

Preclinical Discovery and Research of Suriclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suriclone is a cyclopyrrolone derivative that exhibits anxiolytic and sedative properties. Structurally distinct from benzodiazepines, it shares a similar pharmacological profile by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the preclinical research and discovery of this compound, focusing on its mechanism of action, binding affinity, and findings from key in-vitro and in-vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate replication and further investigation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound (formerly RP 31264) emerged from research programs aimed at identifying novel anxiolytic agents with improved side-effect profiles compared to classical benzodiazepines. As a member of the cyclopyrrolone class of compounds, which also includes zopiclone (B121070) and pagoclone, this compound's chemical structure is fundamentally different from that of benzodiazepines.[1][2] Despite this structural divergence, its pharmacological effects are primarily mediated through interaction with the GABA-A receptor complex.[2][3] Preclinical studies have characterized this compound as a potent modulator of GABAergic neurotransmission, leading to its investigation as an anxiolytic agent.[3]

Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. Unlike GABA itself, which binds to the orthosteric site between the α and β subunits to directly gate the chloride channel, this compound binds to an allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, potentiating the inhibitory effect of GABA and producing anxiolytic and sedative effects.

While this compound interacts with the benzodiazepine (B76468) binding site on the GABA-A receptor, evidence suggests that its mode of interaction may differ from that of classical benzodiazepines. Studies with related cyclopyrrolones indicate that they may bind to a distinct domain on the GABA-A receptor or induce a different conformational change compared to benzodiazepines.

Signaling Pathway

Quantitative Data Summary

| Parameter | Value | Assay | Reference |

| IC₅₀ | ~350 pM | Inhibition of [³H]Ro-15-1788 binding in rat brain | |

| IC₅₀ (Metabolite RP 35,489) | ~1 nM | Inhibition of [³H]Ro-15-1788 binding in rat brain |

Table 1: In-Vitro Binding Affinity of this compound

| Parameter | Value | Brain Region | Assay | Reference |

| IC₅₀ | ~3 nM | Rat Brain | Inhibition of [³⁵S]TBPS binding |

Table 2: Allosteric Modulation of the GABA-A Receptor Chloride Channel by this compound

Note: Specific dose-response data for this compound in behavioral models such as the elevated plus-maze and light-dark box test are not consistently reported in publicly available literature.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of this compound for the GABA-A receptor benzodiazepine site.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of a radiolabeled ligand (e.g., [³H]flunitrazepam) to GABA-A receptors and to calculate the inhibitory constant (Ki).

Materials:

-

Receptor Source: Rat whole brain membranes or membranes from cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: [³H]flunitrazepam (specific activity: 70-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Diazepam or clonazepam (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

Assay Setup: In triplicate, prepare tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of this compound).

-

Incubation: Incubate the tubes at 4°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Patch-Clamp)

This protocol outlines a general procedure for assessing the modulatory effects of this compound on GABA-A receptor function using patch-clamp electrophysiology.

Objective: To measure the effect of this compound on GABA-evoked chloride currents in cells expressing GABA-A receptors.

Materials:

-

Cell Line: HEK293 or other suitable cell line stably expressing specific GABA-A receptor subtypes.

-

Patch-Clamp Rig: Including amplifier, micromanipulator, and data acquisition system.

-

Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

GABA solution.

-

This compound solution.

Procedure:

-

Cell Culture: Culture cells expressing the GABA-A receptor subtype of interest.

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound.

-

Construct a dose-response curve and determine the EC₅₀ for this compound's modulatory effect.

-

In-Vivo Behavioral Assays

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 0.1 - 10 mg/kg) 30 minutes before testing.

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion of rodents to a brightly lit area and their exploratory drive.

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

Procedure:

-

Habituation: Acclimate the animals to the testing room.

-

Drug Administration: Administer this compound or vehicle at various doses 30 minutes prior to the test.

-

Testing: Place the animal in the center of the light compartment. Allow free exploration for 5-10 minutes.

-

Data Collection: Record the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

Objective: To assess the anti-conflict (anxiolytic) effects of this compound. This operant conditioning paradigm involves a conflict between a rewarded and a punished response.

Apparatus: An operant chamber equipped with a lever, a food/liquid dispenser, and a grid floor for delivering mild foot shocks.

Procedure:

-

Training: Train food- or water-deprived rats to press a lever for a reward (e.g., sweetened milk) on a variable-interval schedule.

-

Conflict Introduction: Introduce a conflict component where lever presses during a specific cue (e.g., a tone) are rewarded but also result in a mild foot shock. This suppresses the response rate during the cued period.

-

Drug Testing: Administer this compound or vehicle before the test session.

-

Data Collection: Record the number of lever presses during the non-punished and punished periods.

-

Data Analysis: An increase in the number of responses during the punished period (anti-conflict effect) is indicative of anxiolytic activity.

Conclusion

The preclinical research on this compound has established it as a potent positive allosteric modulator of the GABA-A receptor. While structurally distinct from benzodiazepines, it shares a common mechanism of enhancing GABAergic inhibition, which underlies its anxiolytic and sedative properties. The available data from in-vitro binding and functional assays, although not fully comprehensive in terms of subtype selectivity, demonstrate its high affinity for the benzodiazepine binding site and its ability to modulate the receptor's chloride channel. In-vivo behavioral studies further support its anxiolytic potential. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, enabling further exploration of this compound and other novel modulators of the GABA-A receptor. Further research is warranted to fully elucidate the subtype selectivity of this compound and to correlate these findings with its specific behavioral effects.

References

- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Profile of Suriclone: A Technical Guide to its Mechanism as a Non-Benzodiazepine Modulator of GABA-A Receptors

Foreword: This technical guide provides an in-depth analysis of suriclone, a cyclopyrrolone anxiolytic. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular mechanism, pharmacological profile, and the experimental methodologies used for its characterization. While this compound was developed as a non-benzodiazepine alternative for anxiety disorders, its clinical development has not progressed to the same extent as other compounds in its class. This document collates available scientific literature to present a comprehensive technical overview.

Introduction: The Quest for Selective Anxiolysis

The therapeutic management of anxiety disorders has long been dominated by benzodiazepines. However, their clinical utility is often hampered by side effects such as sedation, amnesia, and the potential for dependence[1]. This has driven the search for anxiolytics with improved side-effect profiles. This compound emerged from this research as a member of the cyclopyrrolone class of drugs, which also includes the hypnotic zopiclone[2][3]. Although chemically distinct from benzodiazepines, this compound exerts its pharmacological effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[2][4]. This guide delves into the nuanced interaction of this compound with the GABA-A receptor complex, its anxiolytic efficacy demonstrated in preclinical and clinical studies, and the detailed experimental protocols used to elucidate its properties.

Molecular Mechanism of Action

This compound's anxiolytic effects are mediated through its action as a positive allosteric modulator of the GABA-A receptor[5]. It binds to a site on the receptor complex that is distinct from the GABA binding site but is allosterically linked to it[5]. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability[5][6].

Interaction with the GABA-A Receptor Complex

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly two α, two β, and one γ subunit[7]. The binding site for benzodiazepines is located at the interface between the α and γ subunits[8]. This compound, while not a benzodiazepine (B76468), has a high affinity for this benzodiazepine binding domain[3]. Studies have shown that cyclopyrrolones like this compound and zopiclone (B121070) bind to a domain on the GABA-A receptor that is different from the classical benzodiazepine binding domain, or to a different allosteric conformation of the receptor[3]. This is supported by findings where photoaffinity labeling of the benzodiazepine site with flunitrazepam only minimally affects [3H]this compound binding.

The interaction of this compound appears to be competitive with benzodiazepine site antagonists like flumazenil[9]. However, its functional effect differs from that of classical benzodiazepines. This compound has been shown to increase muscimol-stimulated chloride uptake, a functional measure of GABA-A receptor activation[9].

GABA-A Receptor Subtype Selectivity

A key aspect of non-benzodiazepine research is the potential for improved side-effect profiles through GABA-A receptor subtype selectivity[10]. The different α subunits (α1, α2, α3, α5) are believed to mediate distinct pharmacological effects: α1 is associated with sedation, while α2 and α3 are linked to anxiolysis, and α5 to cognitive effects[11].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding and Functional Data

| Parameter | Ligand/Receptor | Value | Species | Reference |

| IC₅₀ | Displacement of [³H]flumazenil from GABA-A receptors in cerebral cortical membranes | 1.1 nM | Mouse | [9] |

| Functional Activity | Muscimol-stimulated ³⁶Cl⁻ uptake | Increased | Mouse | [9] |

Note: Ki values for specific human recombinant GABA-A receptor subtypes are not available in the reviewed literature.

Table 2: Clinical Efficacy and Dosing in Generalized Anxiety Disorder (GAD)

| Study Design | Comparator(s) | This compound Dose Range | Key Efficacy Findings | Side Effect Profile | Reference |

| Single-blind, dose-ranging | Placebo | 1.2 - 3.6 mg/day | Effective anxiolytic with a duration of action of 6-8 hours. | Mild and transient side effects. | |

| Double-blind, crossover | Diazepam (25 mg/day) | Mean dose 2.0 mg/day | Significant anxiolytic effect, comparable to diazepam after 6 weeks. | Primarily dizziness, less sedation than diazepam. | [3] |

| Double-blind, randomized | Lorazepam (5.0-7.5 mg/d), Placebo | 1.50 - 2.25 mg/day | Early indication of better response than placebo, but no significant difference after 4 weeks. | More side effects than placebo initially. | |

| Double-blind, parallel-group | Diazepam (5 mg tid), Placebo | 0.1, 0.2, 0.3, 0.4 mg tid | All doses effective anxiolytics, better tolerated than diazepam. | Drowsiness significantly less than diazepam, particularly at 0.1 and 0.2 mg tid. |

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor[4][5].

-

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]flumazenil) from GABA-A receptors in a brain tissue homogenate.

-

Materials:

-

Tissue Preparation: Whole brain or specific regions (e.g., cerebral cortex, hippocampus) from rodents.

-

Buffers:

-

Lysis/Assay Buffer: 50mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]flumazenil (specific activity ~80-90 Ci/mmol).

-

Non-specific binding agent: A high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine like diazepam or flunitrazepam.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.

-

-

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in 20 volumes of ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a protein assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding agent (for non-specific binding) or this compound at various concentrations.

-

50 µL of [³H]flumazenil at a concentration near its Kd (e.g., 1-2 nM).

-

150 µL of the membrane preparation.

-

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to assess the functional effect of this compound on GABA-A receptor-mediated currents in a cellular system[13].

-

Objective: To measure the potentiation of GABA-induced chloride currents by this compound in cells expressing GABA-A receptors.

-

Materials:

-

Cell Line: Human embryonic kidney (HEK293) cells stably or transiently transfected with cDNAs encoding specific GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2).

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, adjusted to pH 7.2 with KOH.

-

-

Agonist: GABA.

-

Modulator: this compound.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, borosilicate glass capillaries for pipette pulling.

-

-

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a cell with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.

-

-

Drug Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-5 seconds) to elicit a baseline inward chloride current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Ensure complete washout between applications to allow the receptor to recover from desensitization.

-

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA current by this compound at each concentration.

-

Plot the percentage potentiation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ for potentiation.

-

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the molecular mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for In Vitro Characterization

The diagram below outlines the typical experimental workflow for the in vitro characterization of a compound like this compound.

Caption: Workflow for in vitro pharmacological profiling of this compound.

Conclusion and Future Directions

This compound is a potent non-benzodiazepine anxiolytic that functions as a positive allosteric modulator of the GABA-A receptor. Its chemical structure as a cyclopyrrolone distinguishes it from classical benzodiazepines, and clinical studies have suggested a potentially favorable side-effect profile with less sedation at anxiolytic doses[3]. However, the precise nature of its interaction with GABA-A receptor subtypes remains an area requiring further clarification with modern techniques using recombinant receptors. The lack of detailed, publicly available data on its binding affinities (Ki values) for specific α-subunits makes a direct comparison with newer, more selective agents challenging.

For drug development professionals, the story of this compound underscores the principle that high affinity for the benzodiazepine binding site does not solely predict clinical success. The nuances of allosteric modulation, functional selectivity, and the resulting clinical phenotype are critical. Future research on this compound analogues could leverage contemporary methodologies, such as high-throughput patch-clamp electrophysiology on a wide array of recombinant receptor subtypes and cryogenic electron microscopy (cryo-EM), to precisely map the binding site and understand the conformational changes that lead to its specific pharmacological profile. Such studies would be invaluable in the rational design of next-generation anxiolytics with truly selective mechanisms of action.

References

- 1. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sophion.com [sophion.com]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. moleculardevices.com [moleculardevices.com]

Suriclone: A Technical Guide to its Molecular Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suriclone is a cyclopyrrolone derivative that exhibits anxiolytic and sedative properties. While structurally distinct from benzodiazepines, it shares a similar pharmacological target, the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of this compound. Detailed methodologies for key experimental procedures and visualizations of its mechanism of action and experimental workflows are included to support further research and development.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1][2]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate, is a complex heterocyclic molecule. Its chemical structure is fundamentally different from that of the benzodiazepine (B76468) class of drugs.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀ClN₅O₃S₂ | [1] |

| Molar Mass | 477.98 g/mol | [1] |

| CAS Number | 53813-83-5 | |

| Appearance | Powder | |

| Solubility | DMSO: 2.39 mg/mL (5 mM) | |

| SMILES | CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 | |

| InChI | InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3 |

Pharmacodynamics: Mechanism of Action

This compound exerts its anxiolytic and sedative effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike benzodiazepines, which bind to a specific site on the GABA-A receptor, this compound and other cyclopyrrolones are thought to bind to a distinct, allosterically linked site. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.

Receptor Binding Affinity

This compound exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor, although it is believed to interact with a novel, allosterically linked site. The binding affinities of this compound and one of its metabolites are presented below.

| Compound | Ligand | Brain Region | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | [³H]Flunitrazepam | Rat Hippocampus | - | - | |

| This compound | [³H]Flunitrazepam | Rat Cerebellum | - | - | |

| This compound | [³H]Ro-15-1788 | Rat Brain | - | ~0.35 | |

| Metabolite 35,489 RP | [³H]Ro-15-1788 | Rat Brain | - | ~1 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in humans. Following oral administration, this compound is rapidly absorbed, with plasma concentrations peaking at approximately one hour. The maximum concentration (Cmax) and the area under the curve (AUC) show a linear relationship with the administered dose. The pharmacodynamic peak effect is observed between the 2nd and 4th hour after administration.

| Species | Dose (oral) | Cₘₐₓ | Tₘₐₓ | AUC | t₁/₂ | Reference |

| Human | 0.1 mg | Dose-dependent | ~1 hr | Dose-dependent | ~2 hr | |

| Human | 0.2 mg | Dose-dependent | ~1 hr | Dose-dependent | ~2 hr | |

| Human | 0.4 mg | Dose-dependent | ~1 hr | Dose-dependent | ~2 hr |

Note: Specific Cmax and AUC values were not provided in the source material, only that they were dose-dependent. The half-life of active metabolites is reported to be around 12 hours.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation. Resuspend the final pellet in the assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test compound (this compound). Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Metabolism Assay using Rat Liver Microsomes (General Protocol)

This protocol describes a general procedure to assess the metabolic stability of this compound.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes, a NADPH-generating system (or NADPH), and this compound in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to quantify the remaining amount of this compound and identify any metabolites formed.

-

Data Analysis: Plot the percentage of remaining this compound against time to determine the metabolic half-life (t₁/₂) and calculate the intrinsic clearance (Clᵢₙₜ).

Electrophysiology: Whole-Cell Patch-Clamp Recording (General Protocol)

This protocol outlines the general steps to investigate the effect of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Preparation: Use cultured neurons or cell lines (e.g., HEK293 cells) expressing the desired GABA-A receptor subunits.

-

Recording Setup: Place the cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -60 mV). Apply GABA to the cell to evoke an inward chloride current. Record the current using a patch-clamp amplifier and data acquisition software.

-

Drug Application: After recording baseline GABA-evoked currents, perfuse the cell with a solution containing this compound for a set duration.

-

Post-Drug Recording: While in the presence of this compound, re-apply GABA and record the evoked currents.

-

Data Analysis: Compare the amplitude, activation, and deactivation kinetics of the GABA-evoked currents before and after the application of this compound to determine its modulatory effect.

Behavioral Assay: Elevated Plus-Maze (EPM) for Rodents

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the maze.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer this compound or a vehicle control to the animal (e.g., rat) via a specific route (e.g., intraperitoneally) at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Behavioral Assay: Light-Dark Box Test for Rodents

This test is also used to assess anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.

Methodology:

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Procedure:

-

Administer this compound or a vehicle control to the animal (e.g., rat).

-

Place the animal in either the light or dark compartment (consistency is key).

-

Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).

-

Record the time spent in each compartment and the number of transitions between the two compartments.

-

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Conclusion

This compound is a potent modulator of the GABA-A receptor with a distinct pharmacological profile compared to classical benzodiazepines. Its high affinity for a novel allosteric site on the receptor complex translates to significant anxiolytic and sedative effects. The pharmacokinetic properties of this compound are characterized by rapid absorption and a dose-dependent exposure. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related cyclopyrrolone compounds. Further investigation into its subtype selectivity and the detailed characterization of its metabolites will be crucial for a complete understanding of its pharmacological profile.

References

Suriclone's Potentiation of Neuronal Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suriclone, a cyclopyrrolone derivative, exerts its anxiolytic and sedative effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in enhancing neuronal hyperpolarization. We present a compilation of quantitative data on its binding affinity and functional potentiation of GABA-A receptors. Detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology are provided to enable researchers to investigate this compound and similar compounds. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the molecular and cellular effects of this compound.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon binding to GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

This compound belongs to the cyclopyrrolone class of non-benzodiazepine compounds that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[2] Unlike benzodiazepines, which also enhance GABAergic neurotransmission, cyclopyrrolones bind to a distinct allosteric site on the receptor complex.[2] By binding to this site, this compound increases the efficiency of GABA, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuron. This guide will delve into the specifics of this mechanism, presenting the available quantitative data and the methodologies used to obtain it.

Quantitative Data on this compound's Interaction with GABA-A Receptors

The following tables summarize the key quantitative parameters that define this compound's interaction with the GABA-A receptor.

Table 1: this compound Binding Affinity for the GABA-A Receptor

| Parameter | Radioligand | Tissue Source | Value | Reference |

| IC₅₀ | [³H]Flumazenil | Mouse cerebral cortical membranes | 1.1 nM | [2] |

Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity. The Ki value, a more direct measure of affinity, can be calculated from the IC₅₀ using the Cheng-Prusoff equation, but was not explicitly found in the provided search results.

Table 2: Functional Potentiation of GABA-A Receptors by this compound

| Experimental Assay | Effect of this compound | Quantitative Measure | Reference |

| Muscimol-stimulated ³⁶Cl⁻ uptake | Increased uptake | Data on the fold-increase or EC₅₀ for potentiation was not explicitly found in the search results. | [2] |

| GABA-evoked Chloride Currents (Electrophysiology) | Potentiation of current | Specific fold-increase and EC₅₀ for potentiation were not detailed in the provided search results, but the methodology to obtain this data is described in the protocols below. | [3] |

Signaling Pathway and Mechanism of Action

This compound's effect on neuronal hyperpolarization is mediated through its interaction with the GABA-A receptor signaling pathway. The following diagram illustrates this process.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on the GABA-A receptor.

Radioligand Binding Assay for this compound Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the GABA-A receptor using [³H]this compound as the radioligand.

Materials:

-

[³H]this compound (radioligand)

-

Unlabeled this compound (competitor)

-

Rat whole brain membranes (source of GABA-A receptors)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Microplate harvester (optional)

Procedure:

-

Membrane Preparation: Homogenize frozen rat brains in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.[4]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]this compound (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of [³H]this compound, and 100 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of unlabeled this compound, 50 µL of [³H]this compound, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the potentiation of GABA-evoked chloride currents by this compound in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2)

-

GABA stock solution

-

This compound stock solution

-

Drug application system (e.g., perfusion or puffer system)

Procedure:

-

Cell Preparation: Plate neurons on coverslips and culture for 7-14 days.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Approach a neuron with a patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply a brief pulse of a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current at each this compound concentration.

-

Wash out the drugs between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each this compound concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.

-

Conclusion

This compound enhances GABA-A receptor function through positive allosteric modulation, leading to increased chloride influx and subsequent neuronal hyperpolarization. This mechanism underlies its therapeutic effects as an anxiolytic and sedative. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound and other cyclopyrrolones with the GABA-A receptor, contributing to the development of more refined therapeutic agents targeting the GABAergic system.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA-induced chloride current in rat isolated Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Unveiling the Anxiolytic Potential: A Deep Dive into the Early Pharmacological Profile of Suriclone

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the initial pharmacological studies of Suriclone, a cyclopyrrolone derivative with notable anxiolytic properties. Synthesizing data from foundational research, this document outlines this compound's mechanism of action, binding affinities, and its effects in preclinical behavioral models. Detailed experimental protocols and visual representations of key pathways and workflows are included to offer a comprehensive resource for professionals in the field of neuropharmacology and drug development.

Introduction: A Novel Non-Benzodiazepine Anxiolytic

This compound emerged as a promising anxiolytic agent, structurally distinct from the classical benzodiazepines, yet sharing a similar pharmacological target: the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As a member of the cyclopyrrolone class of compounds, which also includes the hypnotic agent zopiclone, this compound demonstrated a potent ability to modulate GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[1][2] Early investigations sought to characterize its unique pharmacological profile, revealing a potent interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor complex and a behavioral profile consistent with anxiolysis.

Mechanism of Action: A Positive Allosteric Modulator of the GABA-A Receptor

Initial studies established that this compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This compound, by binding to a site distinct from the GABA binding site (the benzodiazepine site), enhances the effect of GABA, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory signal. While its chemical structure differs significantly from benzodiazepines, it effectively recognizes and binds to the benzodiazepine receptor sites. Interestingly, some studies suggest that cyclopyrrolones like this compound might interact with these sites in a manner slightly different from traditional benzodiazepines, potentially inducing distinct conformational changes in the receptor.

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Quantitative Pharmacological Data

The initial characterization of this compound involved a series of in vitro and in vivo studies to quantify its binding affinity and potency. The following tables summarize key quantitative data from these early investigations.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Radioligand | Preparation | Parameter | Value | Reference |

| [³H]Flunitrazepam | Rat Hippocampus | KD | 0.44 ± 0.03 nM | |

| [³H]Flunitrazepam | Rat Cerebellum | KD | 0.53 ± 0.12 nM | |

| [³H]this compound | Rat Hippocampus | KD | 0.44 ± 0.03 nM | |

| [³H]this compound | Rat Cerebellum | KD | 0.53 ± 0.12 nM |

Table 2: In Vivo Anxiolytic Activity of this compound in the Geller-Seifter Conflict Test

| Species | Test | Parameter | This compound Dose | Effect |

| Rat | Geller-Seifter | Punished Responding | 2.5 mg/kg, p.o. | Minimal Effective Dose (MED) to reverse conflict-induced inhibition |

| Rat | Geller-Seifter | Unpunished Responding | 20 mg/kg, p.o. | Dose at which depression of unpunished responding is observed |

Experimental Protocols

To ensure reproducibility and a clear understanding of the foundational research, this section provides detailed methodologies for the key experiments cited in the initial pharmacological profiling of this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines the methodology used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor using [³H]Flunitrazepam or [³H]this compound as the radioligand.

-

Tissue Preparation:

-

Male Sprague-Dawley rats were euthanized, and the hippocampus and cerebellum were rapidly dissected on ice.

-

Tissues were homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate was centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet was washed twice by resuspension in fresh buffer and centrifugation.

-

The final pellet was resuspended in the same buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Incubations were performed in a final volume of 1 mL containing 0.1 mL of membrane preparation, 0.1 mL of radioligand ([³H]Flunitrazepam or [³H]this compound, final concentration 0.1-10 nM), and 0.8 mL of buffer with or without competing unlabeled ligand (e.g., this compound, diazepam).

-

Non-specific binding was determined in the presence of a high concentration of unlabeled diazepam (10 µM).

-

The mixture was incubated at 4°C for 60 minutes.

-

The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

Filters were washed three times with 5 mL of ice-cold buffer.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Data Analysis:

-

Saturation binding data were analyzed using Scatchard analysis to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).

-

Inhibition constant (Ki) values from competition assays were calculated using the Cheng-Prusoff equation.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Geller-Seifter Conflict Test for Anxiolytic Activity

This behavioral paradigm was employed to assess the anxiolytic potential of this compound by measuring its ability to disinhibit behavior suppressed by punishment.

-

Animals:

-

Male Wistar rats, weighing 200-250g, were used. They were food-deprived to 85% of their free-feeding body weight. Water was available ad libitum in their home cages.

-

-

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, a grid floor for delivering electric shock, and stimulus lights.

-

-

Procedure:

-

Training: Rats were trained to press a lever for food reinforcement (45 mg pellets) on a variable-interval (VI) 2-minute schedule. This constituted the "unpunished" component of the schedule.

-

Conflict Introduction: Once stable responding was achieved, a "punished" component was introduced. This component was signaled by a change in the stimulus light and consisted of a continuous reinforcement (CRF) schedule where every lever press delivered both a food pellet and a brief, mild electric footshock (e.g., 0.2-0.5 mA for 0.5 seconds). The unpunished VI component and the punished CRF component were presented alternately within a session, each lasting for a set period (e.g., 5 minutes).

-

Drug Testing: After stable suppressed responding in the punished component was established, this compound or a vehicle control was administered orally (p.o.) 30 minutes before the test session.

-

Data Collection: The number of lever presses during both the unpunished and punished components was recorded.

-

-

Data Analysis:

-

The primary measure of anxiolytic activity was an increase in the number of responses during the punished component following drug administration, compared to the vehicle control. Effects on unpunished responding were also analyzed to assess for potential sedative or motor-impairing effects.

-

Figure 3: Experimental Workflow for the Geller-Seifter Conflict Test.

Conclusion

The initial pharmacological studies of this compound clearly established its profile as a potent, non-benzodiazepine anxiolytic. Its high affinity for the benzodiazepine binding site on the GABA-A receptor and its efficacy in preclinical models of anxiety, such as the Geller-Seifter conflict test, provided a strong foundation for its further development. The data from these early investigations highlighted the potential of the cyclopyrrolone class of compounds as valuable therapeutic agents for anxiety disorders, offering a distinct chemical scaffold for modulating the GABAergic system. This technical guide serves as a comprehensive repository of this foundational knowledge for researchers and professionals dedicated to advancing the field of psychopharmacology.

References

- 1. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of the effects of psychotomimetics and anxiolytics on punished and unpunished responding maintained by fixed interval schedules of food reinforcement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suriclone's Anxiolytic Potential: Application Notes and Protocols for Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Suriclone, a cyclopyrrolone anxiolytic agent, in preclinical animal models of anxiety. This document details its mechanism of action, summarizes its effects in various behavioral paradigms, and provides detailed experimental protocols to guide researchers in their study design.

Introduction to this compound

This compound is a non-benzodiazepine anxiolytic that belongs to the cyclopyrrolone class of drugs.[1] It exerts its pharmacological effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor complex, the primary inhibitory neurotransmitter system in the central nervous system.[2] Although structurally distinct from benzodiazepines, this compound shares a similar pharmacological profile, demonstrating sedative and anxiolytic properties.[1][3] It is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the affinity of GABA for its binding site and thereby increasing the frequency of chloride channel opening.[4] This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in anxiolysis.

Mechanism of Action: GABA-A Receptor Modulation

This compound's anxiolytic effects are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. This receptor is a pentameric structure composed of different subunit combinations, which determine its pharmacological properties. This compound binds to a site on the receptor that is distinct from the GABA binding site, allosterically modulating the receptor's function. This positive allosteric modulation potentiates the inhibitory effect of GABA, leading to a decrease in neuronal firing and subsequent reduction in anxiety.

Application in Animal Models of Anxiety

This compound has been evaluated in several animal models designed to assess anxiolytic drug efficacy. These models are based on the natural behavioral responses of rodents to novel or aversive environments.

Conflict Tests: Geller-Seifter and Vogel Punished Drinking Tasks

Conflict tests are classic paradigms for screening anxiolytic drugs. These tests create a conflict between a motivated behavior (e.g., obtaining a reward) and an aversive stimulus (e.g., a mild electric shock). Anxiolytic compounds, like this compound, are expected to increase the rate of the punished behavior.

Quantitative Data Summary

| Animal Model | Species | Dosing (mg/kg) | Route | Key Findings | Reference |

| Punished Drinking | Rat | Not Specified | Not Specified | Increased punished drinking |

Experimental Protocol: Vogel Punished Drinking Test

This protocol is adapted from general procedures for the Vogel conflict test.

Objective: To assess the anxiolytic potential of this compound by measuring its ability to increase the number of licks on a water spout that delivers a mild electric shock.

Materials:

-

Vogel conflict test apparatus (operant chamber with a grid floor and a drinking spout connected to a shock generator and a lickometer)

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., saline with a drop of Tween 80)

-

Standard anxiolytic (e.g., Diazepam) as a positive control

Procedure:

-

Habituation and Water Deprivation:

-

Individually house the rats and provide ad libitum access to food.

-

Water-deprive the rats for 48 hours prior to the test, with a 1-hour period of access to water 24 hours into the deprivation period.

-

-

Drug Administration:

-

On the test day, administer this compound (various doses), vehicle, or the positive control intraperitoneally (i.p.) 30 minutes before placing the animal in the test chamber.

-

-

Test Session:

-

Place the rat in the Vogel conflict chamber.

-

Allow a 20-second exploration period before the drinking spout is presented.

-

For a 3-minute session, every 20th lick on the spout delivers a mild electric shock (e.g., 0.5 mA for 0.5 seconds).

-

Record the total number of licks and the number of shocks received.

-

-

Data Analysis:

-